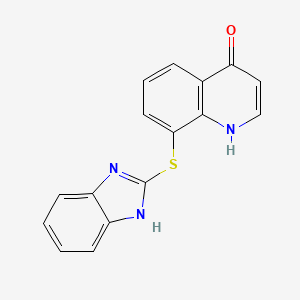
4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one is a complex organic compound that features both benzimidazole and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one typically involves multi-step reactions. One common method includes the condensation of 2-mercaptobenzimidazole with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols.
Applications De Recherche Scientifique
8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For instance, it could interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-((1H-benzo[d]imidazol-2-yl)methoxy)quinoline
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
8-((1H-benzo[d]imidazol-2-yl)thio)quinolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Activité Biologique
4(1H)-Quinolinone, 8-(1H-benzimidazol-2-ylthio)-, also known as 8-((1H-benzimidazol-2-yl)thio)quinolin-4(1H)-one, is a complex organic compound that integrates the structural features of both quinoline and benzimidazole. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 112903-36-3 |
| Molecular Formula | C16H11N3OS |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | 8-(1H-benzimidazol-2-ylsulfanyl)-1H-quinolin-4-one |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)SC3=CC=CC4=C3NC=CC4=O |
Synthesis
The synthesis of 4(1H)-quinolinone derivatives typically involves multi-step reactions. A common method includes the condensation of 2-mercaptobenzimidazole with 4-chloroquinoline under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Antimicrobial Activity
Research indicates that compounds similar to 4(1H)-quinolinone exhibit significant antimicrobial properties. For instance, studies have demonstrated that various derivatives possess inhibitory effects against a range of pathogens. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been explored through various in vitro studies. For example, specific derivatives have shown cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation. The unique structural features of these compounds contribute to their ability to interact with DNA and proteins, leading to disrupted cellular processes .
The mechanism by which 4(1H)-quinolinone exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.
- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally related to 4(1H)-quinolinone. The results indicated significant antibacterial effects with low MIC values, demonstrating their potential as therapeutic agents .
- Cytotoxicity Against Cancer Cells : Research conducted on novel benzimidazole derivatives showed promising results in inhibiting the growth of cancer cell lines, suggesting that modifications to the benzimidazole structure can enhance activity against specific cancer types .
Propriétés
Numéro CAS |
112903-36-3 |
|---|---|
Formule moléculaire |
C16H11N3OS |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
8-(1H-benzimidazol-2-ylsulfanyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H11N3OS/c20-13-8-9-17-15-10(13)4-3-7-14(15)21-16-18-11-5-1-2-6-12(11)19-16/h1-9H,(H,17,20)(H,18,19) |
Clé InChI |
KXXZJXYBSBJFHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=CC4=C3NC=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















